molecular formula C19H19N3O2 B509566 [4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone CAS No. 892693-38-8

[4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone

Cat. No.: B509566
CAS No.: 892693-38-8
M. Wt: 321.4g/mol
InChI Key: JUCKYURFCJJQEK-UHFFFAOYSA-N
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Description

[4-(4-Aminophenyl)piperazin-1-yl](1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

As such, its bioavailability, metabolism, and excretion profiles are currently unknown .

Result of Action

Some related compounds have been shown to increase the phosphorylation of certain proteins in cell lines , suggesting that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, some compounds are more stable and effective at certain pH levels or temperatures .

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c20-15-5-7-16(8-6-15)21-9-11-22(12-10-21)19(23)18-13-14-3-1-2-4-17(14)24-18/h1-8,13H,9-12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCKYURFCJJQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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